molecular formula C21H26N4O B10833851 Piperazine urea derivative 4

Piperazine urea derivative 4

Cat. No.: B10833851
M. Wt: 350.5 g/mol
InChI Key: PPLAJHCOIUEWGN-UHFFFAOYSA-N
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Description

Piperazine is a versatile heterocyclic moiety frequently found in drugs and bioactive molecules . Its impact on physicochemical properties, structural characteristics, and ease of handling in synthetic chemistry makes it valuable. Piperazine urea derivative 4 likely contains a piperazine ring, which can serve as a basic and hydrophilic group to optimize pharmacokinetic properties or as a scaffold for pharmacophoric groups.

Preparation Methods

The synthetic methodologies for piperazine-containing drugs approved by the Food and Drug Administration (FDA) between January 2011 and June 2023 vary. Common synthetic routes include:

    Buchwald–Hartwig Amination: This method involves coupling aryl halides with amines using palladium catalysts.

    Aromatic Nucleophilic Substitution: Replacing an aromatic halide with a nucleophile (e.g., piperazine) under suitable conditions.

    Reductive Amination: Formation of piperazine derivatives through reductive coupling of ketones or aldehydes with amines.

    Finkelstein Alkylation: Halogen exchange reactions to introduce piperazine moieties.

    Amide Bond Formation: Creating amide linkages between piperazine and other functional groups.

Chemical Reactions Analysis

Piperazine urea derivative 4 may undergo various reactions:

    Oxidation/Reduction: Depending on substituents, it could be oxidized or reduced.

    Substitution Reactions: Aromatic nucleophilic substitution or other substitution reactions.

    Common Reagents: Palladium catalysts, halogens, reducing agents, and amine sources.

    Major Products: Diverse derivatives with modified pharmacological properties.

Scientific Research Applications

Piperazine urea derivatives find applications in:

    Medicine: Potential as kinase inhibitors, receptor modulators, or other therapeutic agents.

    Chemistry: Used in drug discovery and process chemistry.

    Biology: Studied for biological activity and interactions with macromolecules.

Mechanism of Action

The specific mechanism of action for Piperazine urea derivative 4 would depend on its target. It could involve binding to receptors, enzyme inhibition, or other pathways.

Comparison with Similar Compounds

While I don’t have information on exact similar compounds, exploring related piperazine derivatives could highlight its uniqueness.

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

4-benzyl-N-[(4-carbamimidoylphenyl)methyl]piperidine-1-carboxamide

InChI

InChI=1S/C21H26N4O/c22-20(23)19-8-6-18(7-9-19)15-24-21(26)25-12-10-17(11-13-25)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H3,22,23)(H,24,26)

InChI Key

PPLAJHCOIUEWGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)C(=N)N

Origin of Product

United States

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